Triethoxysilane

Overview

Description

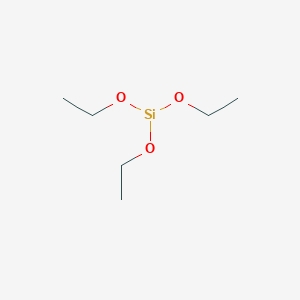

Triethoxysilane is an organosilicon compound with the chemical formula HSi(OC₂H₅)₃. It is a colorless liquid known for its use in precious metal-catalyzed hydrosilylation reactions. The compound is valued for its ability to attach triethoxysilyl groups to silica surfaces . It has a boiling point of 134–135°C and a density of 0.89 g/cm³ .

Mechanism of Action

Target of Action

Triethoxysilane is an organosilicon compound that primarily targets carbon-carbon multiple bonds and carbonyl groups . It is used in precious metal-catalyzed hydrosilylation reactions . The resulting triethoxysilyl groups are often valued for attachment to silica surfaces .

Mode of Action

This compound interacts with its targets through a process known as hydrosilylation . This reaction involves the addition of a silicon-hydrogen bond across a carbon-carbon multiple bond or a carbonyl group . This compound can also act as a reducing agent in various reactions, such as the reduction of amides and carbonyl compounds .

Biochemical Pathways

This compound affects several biochemical pathways. It is used in the reduction of amides, reduction of carbonyl compounds in the presence of cobalt (II) chloride as a catalyst, Cu-catalyzed reductive hydroxymethylation of styrenes, and Rh-catalyzed hydrodediazoniation . These reactions lead to various downstream effects, including the formation of reduced products and the modification of molecular structures .

Pharmacokinetics

It is known that like most silyl ethers, this compound is susceptible to hydrolysis This could potentially affect its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability

Result of Action

The primary result of this compound’s action is the formation of reduced products and the modification of molecular structures . For example, it can be used in the reduction of amides and carbonyl compounds . The resulting triethoxysilyl groups are often valued for attachment to silica surfaces .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the selective synthesis of this compound through the direct reaction between ethanol and silicon was catalyzed by CuCl and Cu0 nanoparticles in a fixed-bed reactor . When the CuCl/Si mixture was pretreated in a N2 stream, metallic Cu0 phase appeared at 260–500 oC and Cu3Si phase appeared at 280–500 oC . This suggests that the reaction environment, including temperature and the presence of certain catalysts, can significantly influence the action, efficacy, and stability of this compound.

Biochemical Analysis

Biochemical Properties

Triethoxysilane plays a significant role in biochemical reactions, particularly as a reducing agent. It is used in the reduction of amides and carbonyl compounds in the presence of catalysts such as cobalt (II) chloride . This compound interacts with various enzymes and proteins, facilitating hydrosilylation reactions. For instance, it can be used in the Cu-catalyzed reductive hydroxymethylation of styrenes and Rh-catalyzed hydrodediazoniation . These interactions are crucial for the compound’s function in biochemical processes.

Cellular Effects

This compound has been studied for its effects on various cell types and cellular processes. In human bronchial epithelial cell lines (BEAS-2B) and reconstructed human tissue models (MucilAir), exposure to this compound as vapor resulted in cytotoxicity and secretion of inflammatory markers . The compound influences cell function by affecting cell viability, barrier integrity, and cilia beating frequency. These effects highlight the impact of this compound on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a reducing agent for carbonyl groups and participates in hydrosilylation of carbon-carbon multiple bonds . The compound’s mechanism of action involves enzyme inhibition or activation, leading to changes in gene expression. For example, this compound can facilitate the reduction of amides and carbonyl compounds, impacting various biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation. The compound is known to be susceptible to hydrolysis, which can affect its long-term stability . Studies have shown that this compound can degrade over time, leading to changes in its effectiveness in biochemical reactions. Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its impact on cellular function and viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as reducing carbonyl compounds. At higher doses, this compound can cause toxic or adverse effects . Studies have shown threshold effects, where the compound’s impact on cellular function and viability changes significantly with dosage variations.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It participates in the reduction of amides and carbonyl compounds, impacting metabolic flux and metabolite levels . The compound’s interactions with enzymes such as cobalt (II) chloride and copper catalysts are crucial for its role in biochemical reactions . These interactions influence the overall metabolic pathways in which this compound is involved.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by these interactions . This compound’s transport within cells is essential for its function in biochemical reactions, as it needs to reach specific cellular compartments to exert its effects.

Subcellular Localization

This compound’s subcellular localization affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within cells is crucial for its role in biochemical reactions, as it needs to interact with specific biomolecules to exert its effects.

Preparation Methods

Triethoxysilane can be synthesized through the reaction of trichlorosilane with anhydrous ethyl alcohol. The reaction proceeds as follows :

[ \text{HSiCl}_3 + 3 \text{EtOH} \rightarrow \text{HSi(OEt)}_3 + 3 \text{HCl} ]

This method is efficient and commonly used in industrial settings. The reaction requires careful handling of trichlorosilane and anhydrous conditions to prevent hydrolysis .

Chemical Reactions Analysis

Triethoxysilane undergoes several types of chemical reactions:

Reduction: It acts as a reducing agent in the reduction of amides and carbonyl compounds.

Hydrosilylation: It participates in hydrosilylation reactions, where it adds across carbon-carbon multiple bonds.

Hydrolysis: Like most silyl ethers, this compound is susceptible to hydrolysis, forming silanols and ethanol.

Common reagents used in these reactions include cobalt (II) chloride, platinum catalysts, and various solvents depending on the specific reaction conditions .

Scientific Research Applications

Triethoxysilane has a wide range of applications in scientific research:

Comparison with Similar Compounds

Triethoxysilane can be compared with other similar compounds such as:

Tetraethoxysilane: Unlike this compound, tetraethoxysilane has four ethoxy groups attached to silicon.

3-Aminopropylthis compound: This compound has an amino group attached to the propyl chain, making it useful for surface modification and functionalization in biosensors.

This compound is unique due to its relatively low reactivity compared to other compounds with silicon-hydrogen bonds, making it suitable for specific applications where controlled reactivity is desired .

Biological Activity

Triethoxysilane, a silane coupling agent, has garnered attention in various fields due to its unique properties and biological activities. This article provides a comprehensive overview of its biological activity, focusing on its interactions with biomolecules, antimicrobial properties, and applications in biomedical materials.

Overview of this compound

This compound (TES) is an organosilicon compound characterized by the presence of three ethoxy groups attached to a silicon atom. It is commonly used in surface modification and as a coupling agent to improve adhesion between organic materials and inorganic substrates. Its versatility extends to biological applications, where it plays a role in enhancing biocompatibility and functionalizing surfaces for biomedical uses.

1. Antimicrobial Properties

This compound has been studied for its antimicrobial properties, particularly when modified with other functional groups. For instance:

- Coating Applications : Research indicates that cotton fabrics coated with aminopropyl this compound exhibit significant antimicrobial activity against antibiotic-resistant bacteria. The study demonstrated that these treated fabrics could effectively inhibit bacterial growth, making them suitable for medical textiles .

- Nanocomposites : The incorporation of this compound into nanocomposites has shown enhanced antibacterial effects. In one study, the antibacterial activity of cotton fabrics was improved by coating them with copper oxide nanoparticles alongside this compound, which facilitated better dispersion and adhesion of the nanoparticles on the fabric surface .

2. Interaction with Biomolecules

The interaction of this compound with biomolecules has been extensively studied to understand its potential in drug delivery and tissue engineering:

- Surface Functionalization : this compound can modify surfaces to enhance their biocompatibility. For example, it has been used to functionalize polycaprolactone (PCL) surfaces, improving their wettability and promoting cell adhesion. This modification is crucial for applications in tissue engineering where cell attachment is essential for scaffold performance .

- Biomolecular Sensors : TES is utilized in biosensor technology to create surfaces that can selectively bind biomolecules. For instance, studies have shown that TES can be used as a primer for the immobilization of antibodies or other biomolecules on sensor surfaces, enhancing their sensitivity and specificity .

Case Study 1: Antibacterial Activity Assessment

A study evaluated the antibacterial activity of this compound-modified nanofibrillated cellulose (NFC). The results indicated that NFC grafted with a cationic silane exhibited significant antibacterial properties against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. The mechanism proposed involved electrostatic interactions between the positively charged silane and the negatively charged bacterial membranes, leading to cell lysis .

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| S. aureus | 15 |

| E. coli | 12 |

| P. aeruginosa | 10 |

Case Study 2: Surface Modification for Biomedical Applications

In another study focusing on PCL scaffolds modified with this compound, researchers found that the surface treatment significantly increased the hydrophilicity of the scaffold, promoting better cell attachment and proliferation. This modification is particularly beneficial for enhancing the performance of scaffolds in tissue engineering applications .

Research Findings

Research findings highlight several key aspects of this compound's biological activity:

- Biocompatibility : this compound-modified surfaces show enhanced biocompatibility, making them suitable for various biomedical applications.

- Antimicrobial Efficiency : The incorporation of this compound into materials can significantly improve their antimicrobial properties, particularly in textiles used in healthcare settings.

- Functionalization Versatility : Its ability to functionalize surfaces allows for tailored interactions with biological systems, facilitating advancements in drug delivery systems and biosensors.

Properties

InChI |

InChI=1S/C6H15O3Si/c1-4-7-10(8-5-2)9-6-3/h4-6H2,1-3H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKDCQJMRWCHQOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6052667 | |

| Record name | Triethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6052667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Triethoxysilane is a liquid. Used as a reducing agent., Liquid, Colorless to yellow liquid with a sweetish odor; [AIHA], COLOURLESS LIQUID. | |

| Record name | TRIETHOXYSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5230 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Silane, triethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triethoxysilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7558 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIETHOXYSILANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1147 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

270 to 275 °F at 760 mmHg (EPA, 1998), 133.5 °C | |

| Record name | TRIETHOXYSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5230 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triethoxysilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6332 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIETHOXYSILANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1147 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

26 °C, 80 °F (26 °C) (Closed cup), 26 °C c.c. | |

| Record name | Triethoxysilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7558 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Triethoxysilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6332 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIETHOXYSILANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1147 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.8745 at 68 °F (EPA, 1998) - Less dense than water; will float, 0.8745 at 20 °C, 0.87 g/cm³ | |

| Record name | TRIETHOXYSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5230 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triethoxysilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6332 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIETHOXYSILANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1147 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (Air = 1): 5.7, Relative vapor density (air = 1): 5.7 | |

| Record name | Triethoxysilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6332 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIETHOXYSILANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1147 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

20.25 [mmHg] | |

| Record name | Triethoxysilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7558 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

998-30-1 | |

| Record name | TRIETHOXYSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5230 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triethoxysilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000998301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRIETHOXYSILANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124134 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Silane, triethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6052667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triethoxysilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.409 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIETHOXYSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8T460WDH89 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Triethoxysilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6332 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIETHOXYSILANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1147 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-170 °C | |

| Record name | Triethoxysilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6332 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIETHOXYSILANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1147 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.